
Triiodothyronine sulfate
Descripción general
Descripción
Triiodothyronine sulfate is a sulfated conjugate of triiodothyronine, a thyroid hormone that plays a crucial role in regulating various physiological processes, including metabolism, growth, and development. This compound is formed through the sulfation of triiodothyronine, which enhances its water solubility and facilitates its excretion from the body .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of triiodothyronine sulfate involves the sulfation of triiodothyronine. This process typically requires the use of sulfating agents such as sulfur trioxide or chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective sulfation of the hydroxyl group on the triiodothyronine molecule .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The sulfated product is then purified using techniques such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Triiodothyronine sulfate undergoes various chemical reactions, including:
Deiodination: Removal of iodine atoms from the molecule.
Hydrolysis: Breaking down of the sulfate ester bond to release free triiodothyronine.
Oxidation and Reduction: Involvement in redox reactions due to the presence of iodine atoms.
Common Reagents and Conditions:
Deiodination: Catalyzed by deiodinase enzymes or chemical reagents such as sodium hydroxide.
Hydrolysis: Acidic or enzymatic conditions to cleave the sulfate ester bond.
Oxidation and Reduction: Involves oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed:
Deiodination: Formation of diiodothyronine or monoiodothyronine.
Hydrolysis: Release of free triiodothyronine.
Oxidation and Reduction: Formation of various iodinated and deiodinated derivatives.
Aplicaciones Científicas De Investigación
Thyroid Hormone Replacement Therapy
Overview
Triiodothyronine sulfate has been investigated as a potential agent in combination therapy for hypothyroidism. Studies have shown that T3S can be converted back to T3 in the body, making it a viable candidate for restoring thyroid hormone levels.
Case Study
A clinical study involving 36 hypothyroid patients demonstrated that oral administration of T3S resulted in significant increases in serum T3 levels. The study indicated that T3S could partially substitute for L-thyroxine (L-T4) without reducing free T3 levels, suggesting a favorable hormonal balance could be achieved with a T4:T3S ratio of approximately 3:1 .
Table 1: Hormonal Changes During T3S Administration
Parameter | Baseline (Before Treatment) | After Treatment (Mean ± SD) |
---|---|---|
FT4 | Varies | Significant reduction |
FT3 | Varies | Maintained |
TSH | Varies | Remained within normal range |
Enhanced Solubility and Bioavailability
Mechanism
The sulfation of T3 increases its solubility in water, which may enhance its bioavailability when administered orally. This property is crucial for developing formulations that can effectively deliver thyroid hormones to patients with varying metabolic needs.
Research Findings
Animal studies have shown that T3S can be effectively converted back to active T3 through de-sulfation processes in the liver. This conversion mechanism allows for sustained release and prolonged action of the hormone, addressing issues related to rapid clearance typically associated with traditional T3 formulations .
Nanotechnology in Drug Delivery
Innovative Approaches
Recent advancements in nanotechnology have led to the development of nanoparticle-based delivery systems for T3S. These systems aim to target specific tissues more effectively, such as the brain, which can enhance therapeutic outcomes while minimizing side effects.
Study Insights
In experiments using poly(lactide-co-glycolide)-polyethylene glycol nanoparticles, encapsulated T3 showed significant neuroprotective effects in models of ischemic brain injury. This suggests that targeted delivery of T3S could revolutionize treatment strategies for conditions like stroke .
Metabolic Studies and Clinical Implications
Fetal Development Research
Research has indicated that this compound plays a role in fetal development and metabolism. Elevated serum concentrations of T3S have been observed in newborns, indicating its potential importance during early development stages .
Clinical Observations
In patients with systemic non-thyroidal illness, increased levels of serum T3S have been documented, suggesting a compensatory mechanism in response to altered thyroid hormone dynamics . Understanding these metabolic pathways may lead to improved diagnostic and therapeutic strategies for managing thyroid dysfunctions.
Future Directions and Research Needs
Despite promising findings regarding the applications of this compound, further research is necessary to fully elucidate its therapeutic potential and mechanisms of action. Key areas for future investigation include:
- Long-term clinical trials assessing safety and efficacy in diverse patient populations.
- Exploration of the impact of dietary factors on T3S metabolism.
- Development of innovative drug delivery systems utilizing nanotechnology.
Mecanismo De Acción
Triiodothyronine sulfate exerts its effects through its conversion to free triiodothyronine, which then binds to thyroid hormone receptors in target cells. This binding activates the transcription of specific genes involved in metabolism, growth, and development. The sulfation of triiodothyronine enhances its water solubility and facilitates its excretion, thereby regulating its levels in the body .
Comparación Con Compuestos Similares
Triiodothyronine: The non-sulfated form of triiodothyronine, which is more active but less water-soluble.
Thyroxine: Another thyroid hormone that is less potent but has a longer half-life.
Diiodothyronine: A metabolite of triiodothyronine with two iodine atoms.
Uniqueness: Triiodothyronine sulfate is unique due to its enhanced water solubility and rapid clearance from the body. This makes it an important metabolite for regulating thyroid hormone levels and preventing excessive accumulation of active triiodothyronine .
Actividad Biológica
Triiodothyronine sulfate (T3S) is a sulfate conjugate of the thyroid hormone triiodothyronine (T3). Understanding its biological activity is crucial for elucidating its role in thyroid hormone metabolism and potential therapeutic applications. This article synthesizes findings from various studies, highlighting the biological activity, metabolism, and clinical implications of T3S.
Overview of this compound
This compound is formed through the sulfation of T3, primarily in the liver, kidney, and intestines. This process is catalyzed by sulfotransferases, which facilitate the conjugation of T3 to sulfate groups. T3S is generally considered biologically inactive; however, it can be desulfated back to active T3 under certain physiological conditions.
Biological Activity
1. Lack of Intrinsic Activity:
Research indicates that T3S does not exhibit intrinsic biological activity comparable to T3. For instance, studies have shown that T3S fails to mimic the effects of T3 on calcium ATPase activity in human erythrocyte membranes or to displace T3 from nuclear receptors in pituitary cells . Furthermore, its effect on glycosaminoglycan synthesis in fibroblasts is significantly lower than that of T3, suggesting minimal direct biological action .
2. Desulfation and Reactivation:
Despite its lack of intrinsic activity, T3S can be converted back to T3 through desulfation by hepatic microsomes and other tissues . This conversion suggests that T3S may serve as a reservoir for T3 under specific metabolic conditions, particularly when deiodination pathways are compromised .
3. Clinical Observations:
In clinical settings, oral administration of T3S has been shown to lead to steady-state serum levels of T3 for up to 48 hours in hypothyroid patients. In a study involving thyroidectomized patients, replacing part of their levothyroxine (L-T4) treatment with T3S resulted in significant hormonal adjustments without adverse effects . This indicates a potential therapeutic role for T3S in managing thyroid hormone levels.
Metabolism and Pharmacokinetics
1. Tissue Metabolism:
Tissues such as liver and kidney play a pivotal role in metabolizing T3S. Studies show that maternal liver microsomes efficiently metabolize T3S through monodeiodination processes . In fetal models, similar metabolic pathways have been observed, suggesting that both maternal and fetal tissues can convert T3S to active forms of thyroid hormones.
2. Pharmacokinetic Profile:
The pharmacokinetics of T3S reveal rapid clearance compared to non-sulfated forms like T3. For instance, in rat models treated with propylthiouracil (PTU), plasma levels of T3S decreased more quickly than those of free T3 despite higher protein binding . This rapid metabolism highlights the dynamic nature of thyroid hormone regulation within the body.
Case Studies
Case Study 1: Hypothyroid Patients
A clinical trial involving 36 hypothyroid patients demonstrated that substituting part of their L-T4 dosage with T3S improved their overall well-being without significant side effects. Serum levels showed a notable decrease in free thyroxine (FT4) while maintaining stable levels of free triiodothyronine (FT3) .
Case Study 2: Fetal Development
In fetal rat models, elevated serum concentrations of T3S were observed at critical developmental stages when serum levels of active T3 were low . This suggests that during periods of low thyroid hormone availability, T3S may play an essential role in ensuring adequate thyroid function.
Summary Table
Parameter | T3 | T3S |
---|---|---|
Intrinsic Activity | High | Low |
Desulfation Potential | Not Applicable | High |
Metabolic Clearance Rate | Slower | Faster |
Clinical Use | Direct hormone replacement | Potential adjunct therapy |
Propiedades
IUPAC Name |
(2S)-2-amino-3-[3,5-diiodo-4-(3-iodo-4-sulfooxyphenoxy)phenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12I3NO7S/c16-9-6-8(1-2-13(9)26-27(22,23)24)25-14-10(17)3-7(4-11(14)18)5-12(19)15(20)21/h1-4,6,12H,5,19H2,(H,20,21)(H,22,23,24)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQYQXVJBNDCGY-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I)I)OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12I3NO7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80185066 | |
Record name | Triiodothyronine sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80185066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
731.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Triiodothyronine sulfate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003036 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
31135-55-4 | |
Record name | Triiodothyronine sulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31135-55-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triiodothyronine sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031135554 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triiodothyronine sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80185066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triiodothyronine sulfate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003036 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main metabolic pathway for Triiodothyronine Sulfate (T3S)?
A1: The primary route of T3S disposal is through deiodination, with an efficiency of around 92%. [] This process can be significantly hindered by administering propylthiouracil (PTU) or iopanoic acid (IA), both known inhibitors of deiodination. []
Q2: How does PTU affect T3S levels in rats?
A2: Propylthiouracil (PTU) significantly impacts T3S metabolism in rats. It reduces the plasma clearance of T3S by 81% and increases plasma T3S levels derived from injected T3 by 4.2 times. [] This accumulation occurs because PTU inhibits type I deiodinase, the enzyme primarily responsible for T3S deiodination. [, ]
Q3: Does Methimazole (MMI) have the same effect on T3S levels as PTU?
A3: Unlike PTU, MMI does not inhibit type I deiodinase. [] Consequently, MMI administration does not lead to the same accumulation of T3S in rats. [] This difference highlights the importance of type I deiodinase in T3S metabolism.
Q4: What is the significance of T3S in fetal development?
A4: Studies in sheep have shown that T3S is a major thyroid hormone metabolite in fetuses and neonates. [, ] In fetal hypothyroidism, T3S levels remain relatively stable, unlike other thyroid hormone metabolites like T4S and rT3S, which decrease significantly. [] This suggests that T3S may play a crucial role in mitigating the effects of hypothyroidism during fetal development. []
Q5: How do T3S levels change during pregnancy in humans?
A6: Despite elevated thyroxine-binding globulin (TBG) levels during pregnancy, T3S levels remain low. [] This contrasts with the high T3S levels observed in newborns. [] These findings suggest distinct T3S metabolism pathways in mothers and fetuses.
Q6: What is the relationship between T3S and type I iodothyronine deiodinase?
A7: T3S is primarily metabolized by type I iodothyronine deiodinase. [] Inhibiting this enzyme, such as with PTU, leads to a substantial increase in plasma T3S levels. [, ] This effect is similar to the accumulation of reverse T3 (rT3) under similar conditions. []
Q7: Does T3S have intrinsic biological activity?
A8: Studies suggest that T3S itself does not possess intrinsic biological activity. For instance, it failed to exhibit thyromimetic effects on Ca(2+)-ATPase activity in human erythrocyte membranes and did not displace T3 from nuclear receptors in GH4C1 pituitary cells. []
Q8: Can T3S be reactivated into a biologically active form?
A9: While T3S lacks inherent biological activity, it can be converted back to T3 through desulfation. [, ] This process has been observed in vitro in rat liver, brain, and kidney tissues, as well as in human liver microsomes. []
Q9: What factors influence T3S desulfation activity?
A9: Several factors can affect T3S desulfation:
- Tissue specificity: Rat liver microsomes exhibit the highest desulfation activity, followed by kidney and brain tissues. []
- Species variation: Human liver microsomes show comparable desulfation activity to fresh rat liver preparations. []
- Inhibitors: Compounds like estrone sulfate, dehydroepiandrosterone sulfate, and nitrophenyl sulfate, known substrates for microsomal arylsulfatase activities, can inhibit T3S hydrolysis. []
Q10: Is T3S desulfation relevant in a cellular context?
A11: Research suggests that T3S desulfation can occur within intact cells. Isolated rat hepatocytes, when incubated with T3S, were found to hydrolyze a small percentage of the sulfate ester per hour. [] This finding indicates that hepatic cells might possess the ability to reactivate T3S. []
Q11: How do T3S levels differ in various thyroid diseases?
A11: Serum T3S concentrations show significant variations in different thyroid conditions:
- Hyperthyroidism: Patients with Graves' disease exhibit significantly elevated serum T3S levels compared to normal individuals. []
- Hypothyroidism: Hypothyroid patients show slightly elevated serum T3S levels, although these are significantly lower than those observed in hyperthyroid individuals. []
Q12: What is the role of the sulfation pathway in thyroid hormone metabolism?
A12: The sulfation pathway plays a significant role in regulating thyroid hormone metabolism, especially under specific conditions:
- Fetal development: High T3S levels in fetuses and newborns suggest a crucial role for sulfation in thyroid hormone regulation during development. [, ]
- Hyperthyroidism: Elevated T3S levels in hyperthyroidism indicate the pathway's involvement in managing excess thyroid hormone. []
- Non-thyroidal illness: Increased T3S in these conditions suggests a compensatory mechanism to maintain euthyroid status. []
- T4 therapy: Patients with nodular goiters receiving suppressive thyroxine therapy show increased serum and urine T3S levels. [] This suggests that the sulfation pathway contributes to maintaining thyroid hormone homeostasis in these individuals. []
Q13: Can urinary T3S concentrations provide insights into thyroid status?
A15: Yes, measuring creatinine-corrected urinary T3S concentrations can offer valuable information about thyroid hormone metabolism, particularly in T4-treated patients. [] This parameter may serve as a useful index for evaluating T4-treated patients with elevated T4 levels. []
Q14: What is the impact of sodium ipodate on T3S levels?
A16: Administering sodium ipodate, an inhibitor of type I deiodinase, to hyperthyroid patients leads to a significant increase in serum T3S levels within 8 hours. [] Subsequently, T3S levels gradually decline, reaching a nadir 2-3 days after ipodate ingestion. []
Q15: How do T3S levels compare between maternal serum and amniotic fluid?
A17: Amniotic fluid T3S concentrations are significantly higher than corresponding maternal serum levels during weeks 15-31 of gestation. [] This difference suggests active transport or metabolism of T3S within the amniotic fluid compartment.
Q16: What is the role of growth hormone (GH) in T3 sulfation?
A18: Growth hormone (GH) plays a crucial role in regulating hepatic T3 sulfation in rats. [] The sex-specific pattern of GH secretion influences T3 sulfation activity, with intermittent GH administration mimicking the male pattern and increasing T3 sulfation. []
Q17: Is T3 sulfation affected by thyroid status?
A17: Thyroid status can influence T3 sulfation activity:
- Hypothyroidism: In male rats, hypothyroidism, induced by thyroidectomy or propylthiouracil treatment, leads to a decrease in cytosolic T3 sulfation. []
- T3 supplementation: Administering T3 to hypothyroid rats restores T3 sulfation activity. []
Q18: What is the distribution of T3 sulfation activity across species?
A20: Hepatic T3 sulfation activity has been observed across various species, including mice, hamsters, rabbits, dogs, monkeys, and humans. [] This suggests a conserved role for T3 sulfation in mammalian thyroid hormone metabolism.
Q19: What is the role of T3S in hypothyroidism?
A21: In hypothyroid rats, T3S demonstrates thyromimetic effects, although its potency is approximately one-fifth that of T3. [, ] This suggests that T3S can partially compensate for the lack of T3 in hypothyroid states.
Q20: Does T3S affect type III deiodinase activity?
A23: Yes, T3S administration to hypothyroid rats can restore type III deiodinase activity in the cerebral cortex to normal levels. [] This suggests that T3S might contribute to maintaining thyroid hormone homeostasis in the brain during hypothyroidism.
Q21: Can T3S suppress serum TSH levels?
A24: Administration of T3S to hypothyroid rats can suppress serum TSH levels, indicating its ability to exert negative feedback on the hypothalamic-pituitary-thyroid axis. []
Q22: What are the implications of oral T3S administration in hypothyroid humans?
A25: In hypothyroid humans, orally administered T3S is absorbed and converted to T3 in a dose-dependent manner. [] This conversion leads to sustained serum T3 concentrations for up to 48 hours. [] These findings suggest that T3S could potentially be used as an adjunct therapy to T4 in managing hypothyroidism. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.